2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline
Overview
Description
2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline is a complex organic compound characterized by its unique structure, which includes benzyloxy and tert-butylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of phenol with tert-butyl alcohol or methyl tert-butyl ether, catalyzed by strong acids such as triflic acid or zeolites . The benzyloxy group can be introduced through a reaction with benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Reduction: Hydrogen gas, palladium catalyst.
Major Products:
Oxidation: Benzoic acids.
Substitution: Halogenated or nitrated derivatives.
Reduction: Amines.
Scientific Research Applications
2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of antioxidants and UV absorbers.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline involves its interaction with specific molecular targets. The benzyloxy and tert-butylphenoxy groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: Shares the tert-butylphenoxy group and is used in the production of antioxidants.
4-Benzyloxy-1-di(tert-butyl)silyloxybenzene: Contains similar benzyloxy and tert-butyl groups.
Properties
IUPAC Name |
N-[2-(2,4-ditert-butylphenoxy)ethyl]-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO2/c1-28(2,3)23-16-17-26(24(20-23)29(4,5)6)31-19-18-30-25-14-10-11-15-27(25)32-21-22-12-8-7-9-13-22/h7-17,20,30H,18-19,21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTNPANULKCZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCNC2=CC=CC=C2OCC3=CC=CC=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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